molecular formula C20H15F3N4O3 B114552 Trovafloxacin CAS No. 147059-72-1

Trovafloxacin

Katalognummer: B114552
CAS-Nummer: 147059-72-1
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Trovafloxacin, a broad-spectrum antibiotic, primarily targets DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair . By inhibiting these targets, this compound prevents the uncoiling of supercoiled DNA in various bacteria .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by blocking their activity . This action inhibits the uncoiling of supercoiled DNA, which is a critical process for bacterial DNA replication, transcription, and repair . As a result, the bacterial cell division is disrupted, leading to the death of the bacteria .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it disrupts the normal functioning of these pathways, leading to the death of the bacteria . Additionally, this compound has been identified as an inhibitor of pannexin-1 (Panx1) channels, which are important conduits for the adenosine triphosphate (ATP) release from live and dying cells that enhances the inflammatory response of immune cells .

Pharmacokinetics

This compound is rapidly absorbed and its serum concentrations reach a maximum approximately 1 hour after dosing . It exhibits excellent potency against Gram-positive organisms and anaerobes, while retaining the potent Gram-negative activity of ciprofloxacin . Its pharmacokinetic properties in humans have been shown to be compatible with a once-daily dosing regimen . Specifically, this compound undergoes phase II conjugation reactions with 13% of the administered dose undergoing glucuronidation and 9% undergoing acetylation .

Result of Action

The bactericidal action of this compound results in the death of a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms . In addition, this compound treatment has been shown to significantly reduce tissue damage markers and improve locomotor deficits in a murine controlled cortical impact model . It also significantly reduces mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), correlating with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . For instance, the presence of other antimicrobials in the environment can potentially affect the effectiveness of this compound . Moreover, high-intensity human activities, such as the discharge of wastewater treatment plants, can exacerbate antibiotic contamination, potentially influencing the action of this compound .

Biochemische Analyse

Biochemical Properties

Trovafloxacin exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria . This is achieved by blocking the activity of DNA gyrase and topoisomerase IV . It has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice . This compound treatment significantly reduced mRNA levels of several pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α), which correlates with an overall reduction in the accumulation of inflammatory cell types (neutrophils, microglia/macrophages, and astroglia) at the injury zone .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for the uncoiling of supercoiled DNA in various bacteria, and their inhibition by this compound prevents this process, thereby exerting its antibacterial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For example, it has been found to significantly reduce tissue damage markers and improve locomotor deficits in mice subjected to controlled cortical impact (CCI), a model of traumatic brain injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with traumatic brain injury, this compound treatment significantly reduced tissue damage markers and improved locomotor deficits .

Metabolic Pathways

This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

Analyse Chemischer Reaktionen

Trovafloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin
Reactant of Route 2
Reactant of Route 2
Trovafloxacin
Reactant of Route 3
Reactant of Route 3
Trovafloxacin
Reactant of Route 4
Reactant of Route 4
Trovafloxacin
Reactant of Route 5
Reactant of Route 5
Trovafloxacin
Reactant of Route 6
Reactant of Route 6
Trovafloxacin
Customer
Q & A

Q1: What is the primary mechanism of action of Trovafloxacin?

A: this compound, a fluoroquinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. [, , ] Specifically, it inhibits the activity of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication and repair. [, , ]

Q2: How does this compound's interaction with topoisomerase IV differ from other quinolones?

A: Research suggests that this compound demonstrates a higher potency in stimulating topoisomerase IV-mediated DNA cleavage compared to ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin. [] This enhanced activity against this crucial target in bacteria like Staphylococcus aureus contributes to its improved potency, particularly against strains resistant to other quinolones.

Q3: Does this compound affect cytokine production in human cells?

A: In vitro studies show that this compound significantly inhibits the production of key proinflammatory cytokines (TNF-α, IL-1β, IL-6, and IL-8) by human peripheral blood mononuclear cells (PBMCs) when stimulated with bacterial components. [] This effect was observed regardless of whether the PBMCs were stimulated with purified bacterial components or whole bacteria. Interestingly, this inhibitory effect on cytokine production was not observed with other antibiotics like ciprofloxacin or ceftriaxone, suggesting a unique property of this compound. []

Q4: What is the molecular formula and weight of this compound?

A4: While this specific information is not available in the provided research papers, a comprehensive analysis using chemical databases and the compound's structure can provide these details.

Q5: How is this compound metabolized in the body?

A: Research indicates that this compound is primarily metabolized through phase II conjugation reactions, with glucuronidation being the major pathway in humans. [] Oxidative metabolism appears to play a less significant role in its elimination. []

Q6: What is the primary route of this compound excretion?

A: Studies in rats indicate that biliary excretion is the major route of elimination for this compound. [] While fecal excretion is also predominant in dogs and monkeys, the exact contribution of biliary versus other routes in these species requires further investigation. []

Q7: Does the presence of food affect the oral bioavailability of this compound?

A: Research in healthy volunteers found that food intake did not significantly impact the overall bioavailability of this compound. [] Although food consumption delayed the time to reach peak concentration (Tmax), it had a minimal effect on the overall area under the curve (AUC). []

Q8: How does the tissue penetration of this compound compare to other fluoroquinolones?

A: this compound exhibits excellent tissue penetration, particularly in the lungs, where concentrations surpass those achieved in serum. [, , ] This favorable tissue distribution contributes to its efficacy against respiratory pathogens, including Streptococcus pneumoniae. [, ]

Q9: Does this compound accumulate with multiple dosing?

A: Multiple-dose pharmacokinetic studies in healthy volunteers demonstrated that this compound reaches steady-state serum concentrations after approximately three daily doses. [] The accumulation factor is roughly 1.3-fold, indicating minimal accumulation with repeated administration. []

Q10: How does the in vitro activity of this compound against Streptococcus pneumoniae compare to other fluoroquinolones?

A: this compound exhibits superior in vitro activity against Streptococcus pneumoniae, including both penicillin-sensitive and penicillin-resistant strains, compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It consistently demonstrates lower MICs, indicating greater potency against this clinically relevant pathogen.

Q11: What is the in vivo efficacy of this compound against cephalosporin-resistant Streptococcus pneumoniae?

A: In a mouse model of cephalosporin-resistant Streptococcus pneumoniae pneumonia, this compound demonstrated significant efficacy. [] The study also highlighted the correlation between pharmacodynamic indices like AUC/MIC and bacterial killing in the lungs. []

Q12: Has the efficacy of this compound been evaluated in animal models of meningitis?

A: ** Yes, this compound has shown promising results in animal models of meningitis. Studies in rabbits with pneumococcal meningitis have been used to determine appropriate dosing regimens for children. [] Research in infant rats with meningoencephalitis caused by Listeria monocytogenes showed promising activity for this compound, though it was less active than the combination of amoxicillin and gentamicin. []

Q13: What are the primary mechanisms of resistance to this compound in bacteria?

A: The most common mechanism of resistance to this compound, as with other fluoroquinolones, involves mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations typically alter the target enzymes, reducing this compound's binding affinity and inhibitory activity.

Q14: Is there a risk of cross-resistance between this compound and other fluoroquinolones?

A: Yes, cross-resistance between this compound and other fluoroquinolones, particularly those already in clinical use, is a concern. [, ] Bacteria that have developed resistance to older fluoroquinolones, often due to mutations in DNA gyrase or topoisomerase IV, may exhibit reduced susceptibility or resistance to this compound. [, ]

Q15: Does the presence of efflux pumps play a role in this compound resistance?

A: While mutations in topoisomerase genes are the primary drivers of resistance, studies indicate that efflux pumps can contribute to reduced susceptibility to certain fluoroquinolones, including this compound. [, ] The presence of efflux pump inhibitors like reserpine has been shown to lower the MICs of some fluoroquinolones against resistant strains, suggesting a role for efflux in mediating resistance.

Q16: Are there any concerns regarding the safety profile of this compound?

A: While this compound demonstrates efficacy against various bacterial infections, concerns regarding its safety profile, particularly hepatotoxicity, have been raised. [, ]

Q17: What is the potential mechanism behind this compound-induced liver toxicity?

A: Research suggests that the acyl-glucuronide metabolite of this compound, primarily generated by the enzyme UDP-glucuronosyltransferase (UGT) 1A1, might play a role in its hepatotoxicity. [] In vitro studies using UGT1A1-induced liver cells have shown increased toxicity with this compound. [] This highlights the potential role of drug metabolism and specific metabolites in mediating this compound-induced liver injury.

Q18: Have any specific drug delivery strategies been investigated to enhance the therapeutic index of this compound?

A18: While the provided research papers do not delve into specific drug delivery strategies for this compound, such approaches could be explored to improve its therapeutic index and potentially mitigate its safety concerns. Targeted drug delivery approaches, for instance, could help achieve higher drug concentrations at the site of infection while minimizing systemic exposure and reducing the risk of adverse events.

Q19: What analytical techniques have been employed to study the pharmacokinetics of this compound?

A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to quantify this compound concentrations in biological samples. [, ] This versatile analytical technique enables accurate measurement of drug levels in various matrices, including serum, plasma, and urine, supporting pharmacokinetic studies.

Q20: Have any imaging techniques been used to study the tissue distribution of this compound?

A: Yes, positron emission tomography (PET) using 18F-labeled this compound has been successfully employed to visualize and quantify the drug's distribution in both healthy and infected animals. [] This non-invasive imaging technique provides valuable insights into the real-time tissue pharmacokinetics of this compound. []

Q21: How does the antibacterial spectrum of this compound compare to other fluoroquinolones?

A: this compound possesses a broader antibacterial spectrum compared to older fluoroquinolones like ciprofloxacin and ofloxacin. [, , ] It demonstrates enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae, and importantly, exhibits good activity against anaerobic bacteria, a feature not shared by many other members of the fluoroquinolone class. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.